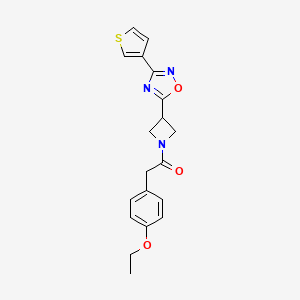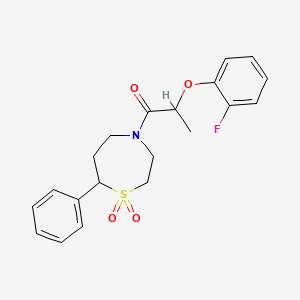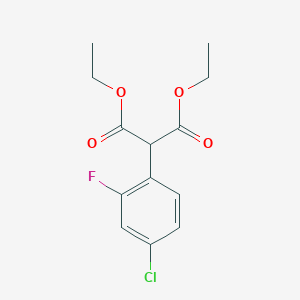
Diethyl 2-(4-chloro-2-fluorophenyl)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-(4-chloro-2-fluorophenyl)malonate is a chemical compound with the CAS Number: 680211-90-9 and a molecular weight of 288.7 . It is typically stored in a dry environment at 2-8°C . The compound is available in either solid or liquid form .
Molecular Structure Analysis
The linear formula for Diethyl 2-(4-chloro-2-fluorophenyl)malonate is C13H14ClFO4 . Unfortunately, detailed molecular structure analysis is not available in the search results.Physical And Chemical Properties Analysis
Diethyl 2-(4-chloro-2-fluorophenyl)malonate has a molecular weight of 288.71 g/mol . It is an irritant and is typically stored in a dry environment at 2-8°C . The compound is available in either solid or liquid form .Wissenschaftliche Forschungsanwendungen
Synthesis and Drug Development
- Diethyl 2-(2-chloronicotinoyl)malonate is a nitrogen-containing water-soluble carboxylic acid, important as an intermediate in small molecule anticancer drugs. Its structure is found in many small molecule kinase inhibitors, highlighting its role in the development of targeted cancer therapies (Xiong et al., 2018).
Chemical Synthesis and Properties
- The compound can form exciplexes in a polymer matrix, with its fluorescence intensity strongly dependent on concentration, suggesting intermolecular exciplex formation (Yuan et al., 1989).
- It can undergo amination reactions with alkyl Grignard reagents, yielding N-alkylation products that can be converted into N-alkyl-p-anisidines, demonstrating its versatility in synthetic organic chemistry (Niwa et al., 2002).
Reaction Kinetics and Mechanisms
- The reaction of fluoro-2,4-dinitrobenzene with the sodium salt of diethyl malonate forms diethyl (2,4-dinitrophenyl)malonate, providing insights into nucleophile substitution reactions and their kinetics (Leffek & Tremaine, 1973).
Supramolecular Assembly and Non-Covalent Interactions
- The crystal structures of derivatives of diethyl 2-(((aryl)amino)methylene)malonate (DAM) exhibit strong intramolecular N–H⋯O hydrogen bonding and other weak interactions, contributing to our understanding of supramolecular chemistry (Shaik et al., 2019).
Conformational Studies
- Conformational aspects of diethyl 2-[3-{2-(aminocarbonyl)hydrazono}-1-(4-methoxyphenyl)-3-phenylpropyl]malonate have been analyzed, providing insight into the diastereotopic characteristics of similar compounds (Saravanan et al., 2005).
Synthetic Technology Developments
- Studies on the synthesis of diethyl [2-(phenylthio) ethyl]malonate and other derivatives have contributed to the development of more efficient synthetic methods in organic chemistry (Yu Ya-xi, 2015).
Safety and Hazards
Diethyl 2-(4-chloro-2-fluorophenyl)malonate is classified as an irritant . It has the following hazard statements: H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261-P264-P270-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P330-P362-P403+P233-P501 .
Eigenschaften
IUPAC Name |
diethyl 2-(4-chloro-2-fluorophenyl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFO4/c1-3-18-12(16)11(13(17)19-4-2)9-6-5-8(14)7-10(9)15/h5-7,11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIOUPXFNIJXSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=C(C=C1)Cl)F)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(4-chloro-2-fluorophenyl)malonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

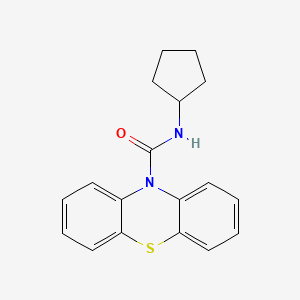
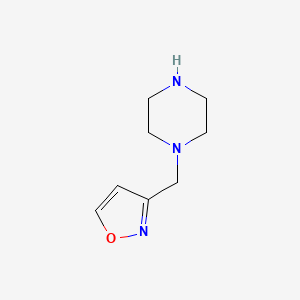
![2-{2-[(2,2,2-Trifluoroethyl)amino]acetamido}pent-4-enoic acid hydrochloride](/img/structure/B2425729.png)
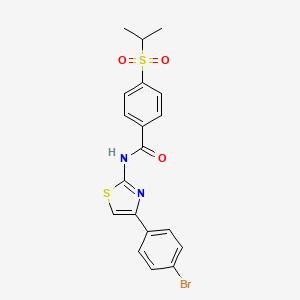

![4-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2425733.png)
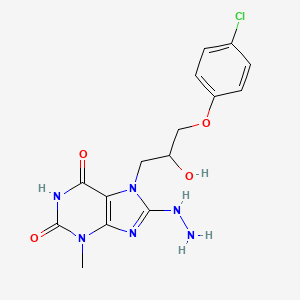
![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2425738.png)
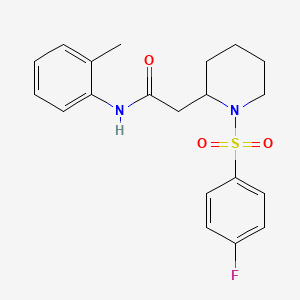
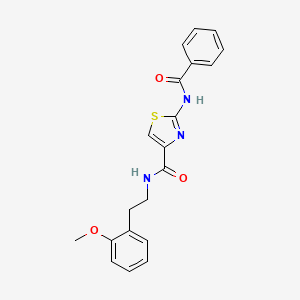

![Methyl 4-{[(methylsulfonyl)(phenyl)amino]methyl}benzoate](/img/structure/B2425748.png)
